8-Bromo-7-methoxyquinazolin-4(3H)-one
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Overview
Description
8-Bromo-7-methoxyquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methoxyquinazolin-4(3H)-one typically involves the bromination and methoxylation of a quinazolinone precursor. The reaction conditions may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Using methanol and a base such as sodium methoxide.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
7-Methoxyquinazolin-4(3H)-one: Lacks the bromine substituent.
8-Bromoquinazolin-4(3H)-one: Lacks the methoxy substituent.
Quinazolin-4(3H)-one: Lacks both bromine and methoxy substituents.
Uniqueness
8-Bromo-7-methoxyquinazolin-4(3H)-one is unique due to the presence of both bromine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-6-3-2-5-8(7(6)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) |
InChI Key |
HRIDUFOTGGFTPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC=N2)Br |
Origin of Product |
United States |
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